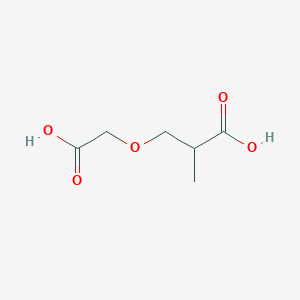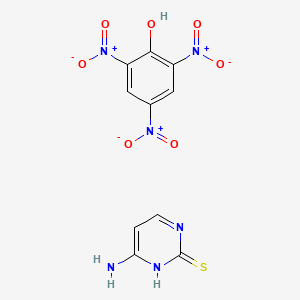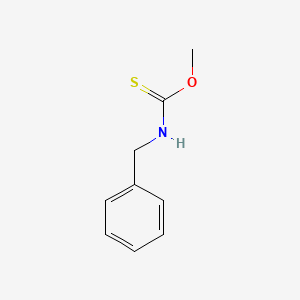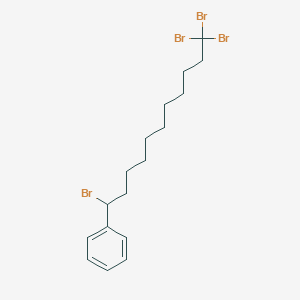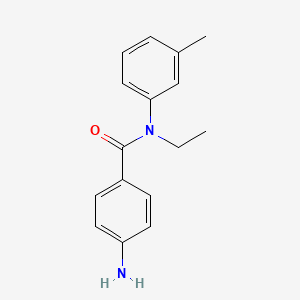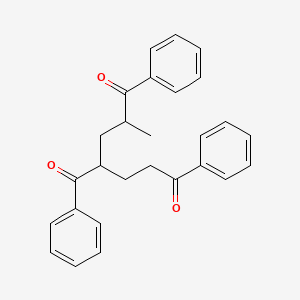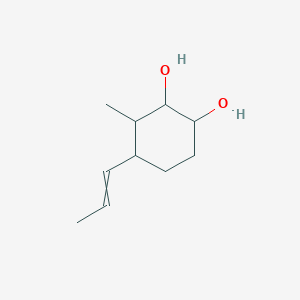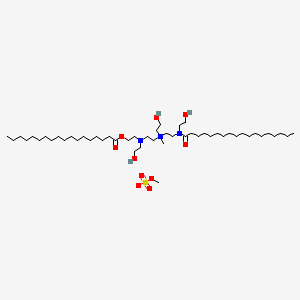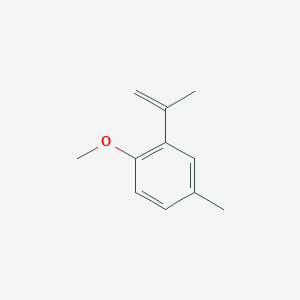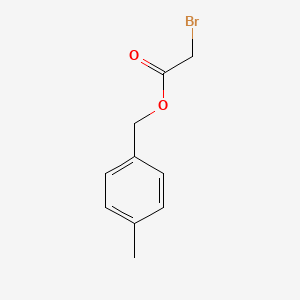
(4-Methylphenyl)methyl bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylphenyl)methyl bromoacetate is an organic compound with the molecular formula C10H11BrO2 It is a bromoacetate ester derivative of toluene, where the methyl group is substituted at the para position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
(4-Methylphenyl)methyl bromoacetate can be synthesized through the esterification of (4-methylphenyl)methanol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(4-Methylphenyl)methyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (4-methylphenyl)methanol and bromoacetic acid.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide solutions.
Oxidation: Potassium permanganate in an aqueous medium or chromic acid in acetic acid are commonly used oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as (4-methylphenyl)methyl azide, (4-methylphenyl)methyl thiocyanate, or (4-methylphenyl)methyl ether can be formed.
Hydrolysis: The major products are (4-methylphenyl)methanol and bromoacetic acid.
Oxidation: The primary product is (4-methylphenyl)acetic acid.
科学研究应用
(4-Methylphenyl)methyl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (4-Methylphenyl)methyl bromoacetate primarily involves its reactivity towards nucleophiles. The bromine atom in the bromoacetate group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds and products.
相似化合物的比较
Similar Compounds
(4-Methylphenyl)methyl chloroacetate: Similar in structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and conditions.
(4-Methylphenyl)methyl acetate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
(4-Methylphenyl)methyl iodide: Contains an iodine atom, which is a better leaving group than bromine, leading to higher reactivity in substitution reactions.
Uniqueness
(4-Methylphenyl)methyl bromoacetate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of products under various reaction conditions.
属性
CAS 编号 |
63353-52-6 |
|---|---|
分子式 |
C10H11BrO2 |
分子量 |
243.10 g/mol |
IUPAC 名称 |
(4-methylphenyl)methyl 2-bromoacetate |
InChI |
InChI=1S/C10H11BrO2/c1-8-2-4-9(5-3-8)7-13-10(12)6-11/h2-5H,6-7H2,1H3 |
InChI 键 |
GRHPBMZPWDJXKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)COC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
